molecular formula C5H11O4S2- B1243455 (R)-2-hydroxypropyl-CoM(1-)

(R)-2-hydroxypropyl-CoM(1-)

Cat. No. B1243455
M. Wt: 199.3 g/mol
InChI Key: QWNJCCLFGYAGRK-RXMQYKEDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxypropyl-CoM(1-) is conjugate base of (R)-2-hydroxypropyl-CoM. It is a conjugate base of a (R)-2-hydroxypropyl-CoM.

Scientific Research Applications

Enzymatic Metabolism and Structural Studies

  • Metabolism in Bacterial Propylene : (R)- and (S)-2-hydroxypropyl-CoM (R-HPC and S-HPC) are intermediates in bacterial propylene metabolism. Enantioselective dehydrogenases (R-HPCDH and S-HPCDH) catalyze their conversion to 2-ketopropyl-CoM, which is crucial for producing acetoacetate, an important metabolic intermediate (Sliwa et al., 2010).

  • Enzyme Crystallization and Analysis : The R-2-hydroxypropyl-coenzyme M dehydrogenase, essential in converting propylene to acetoacetate, has been crystallized, providing insights into its function and structure. This enzyme is part of the NAD(P)H-dependent short-chain dehydrogenase/reductase family (Nocek et al., 2002).

Synthesis and Structural Applications

  • Synthesis of Isotopically Labeled Compounds : (R)-9-(2-Hydroxypropyl)adenine, a key intermediate in various acyclic nucleoside phosphonates production, has been synthesized using ketoreductase enzymes for deuterium and tritium labeling (Rivera et al., 2016).

  • Crystal Structure Analysis : The crystal structures of 6-O-[(R)-2-hydroxypropyl]- and 6-O-[(S)-2-hydroxypropyl]-cyclomaltoheptaose have been determined, revealing their distinct structural characteristics and interactions, which are crucial for understanding their functional properties (Harata et al., 1993).

Nanomaterials and Sensor Applications

  • Graphene Oxide Hybrid Nanosheets : Hydroxypropyl-β-cyclodextrin-reduced graphene oxide hybrid nanosheets have been synthesized for sensitive detection of lead(II) and cadmium(II). This illustrates the utility of (R)-2-hydroxypropyl-CoM derivatives in developing advanced sensing materials (Lv et al., 2013).

  • Antifungal Activity : Derivatives of (R)-2-hydroxypropyl-CoM, specifically 2-(2-hydroxypropyl) phenol, have demonstrated significant antifungal activity against plant pathogens, indicating its potential in agricultural applications (Qu et al., 2017).

Biomedical and Pharmaceutical Applications

  • Poly(HPMA)-Based Copolymers : N-(2-Hydroxypropyl)methacrylamide, related to (R)-2-hydroxypropyl-CoM, has been used to synthesize biocompatible polymers suitable for drug delivery, showcasing its relevance in pharmaceutical applications (Sponchioni et al., 2017).

properties

Product Name

(R)-2-hydroxypropyl-CoM(1-)

Molecular Formula

C5H11O4S2-

Molecular Weight

199.3 g/mol

IUPAC Name

2-[(2R)-2-hydroxypropyl]sulfanylethanesulfonate

InChI

InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)/p-1/t5-/m1/s1

InChI Key

QWNJCCLFGYAGRK-RXMQYKEDSA-M

Isomeric SMILES

C[C@H](CSCCS(=O)(=O)[O-])O

Canonical SMILES

CC(CSCCS(=O)(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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